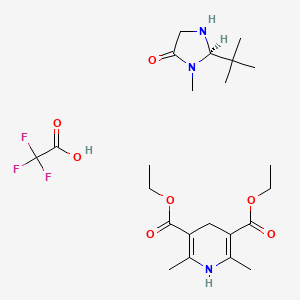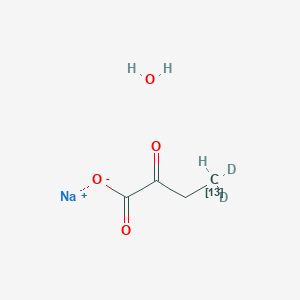
4-Sulfophthalic acid amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Sulfophthalic acid amine is a chemical compound with the molecular formula C8H6O7S. It is known for its unique structural properties and is used in various scientific and industrial applications. This compound is characterized by the presence of a sulfonic acid group attached to a phthalic acid amine structure, which imparts distinct chemical reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Sulfophthalic acid amine can be synthesized through several methods. One common approach involves the sulfonation of phthalic acid amine using sulfuric acid or oleum. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the phthalic acid amine molecule.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation reactors where phthalic acid amine is treated with sulfur trioxide or chlorosulfonic acid. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Sulfophthalic acid amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Halogenated or alkylated phthalic acid amine derivatives.
Scientific Research Applications
4-Sulfophthalic acid amine has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-sulfophthalic acid amine involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Sulfophthalic acid: Similar structure but lacks the amine group.
Phthalic acid amine: Lacks the sulfonic acid group.
Sulfanilic acid: Contains a sulfonic acid group but has a different aromatic structure.
Uniqueness
4-Sulfophthalic acid amine is unique due to the presence of both sulfonic acid and amine functional groups, which confer distinct chemical reactivity and versatility. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its similar counterparts.
Properties
Molecular Formula |
C8H9NO7S |
|---|---|
Molecular Weight |
263.23 g/mol |
IUPAC Name |
azane;4-sulfophthalic acid |
InChI |
InChI=1S/C8H6O7S.H3N/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);1H3 |
InChI Key |
KOLYQQQBGYNKNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)C(=O)O.N |
Related CAS |
59175-03-0 65229-11-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





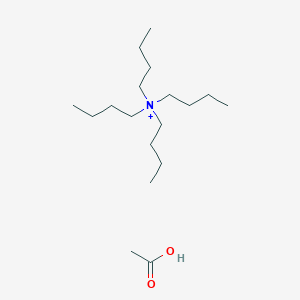
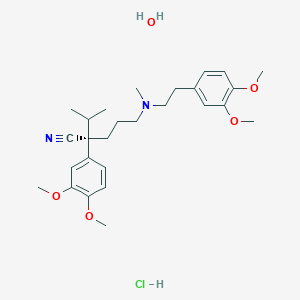
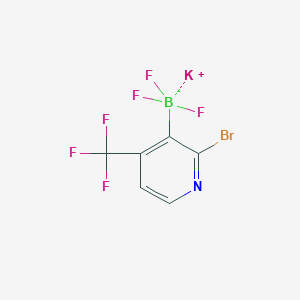
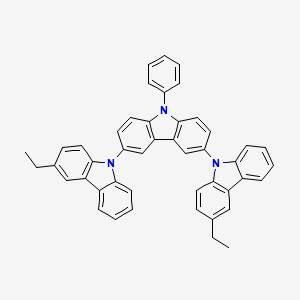
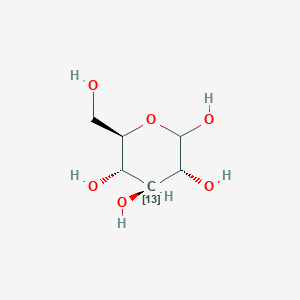

![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)
